N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORZIPNRWTMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The pyridazine ring is typically formed through cyclocondensation between hydrazine derivatives and α,β-diketones or β-keto esters. For the target compound, 5-chloro-2-methoxybenzoic acid serves as the precursor for the aniline moiety, while methyl acetoacetate provides the ketoester component. Hydrazine hydrate facilitates the formation of the dihydropyridazine core via a six-membered transition state.
Key Reaction Steps :
- Hydrazide Formation : 5-Chloro-2-methoxybenzoic acid is converted to its hydrazide using thionyl chloride followed by hydrazine hydrate.
- Cyclocondensation : The hydrazide reacts with methyl acetoacetate in ethanol under reflux (78°C, 12 hours), catalyzed by piperidine (10 mol%).
- Methylation : The intermediate undergoes N-methylation using methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours.
Yield : 65% after recrystallization from ethanol.
Amide Coupling Using EDCl/HOBt
Carboxylic Acid Activation
This method bypasses pyridazine ring synthesis by coupling preformed 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 5-chloro-2-methoxyaniline. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature (25°C)
- Reaction Time : 24 hours
- Molar Ratio : 1:1.2 (acid:amine)
Yield : 78% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
- Avoids harsh cyclocondensation conditions.
- Suitable for late-stage diversification of the pyridazine core.
Malonic Acid-Mediated Cyclization
One-Pot Synthesis
A patent by Forma Therapeutics describes a scalable method using malonic acid to form the dihydropyridazine ring. The reaction proceeds under mild conditions (40–60°C), eliminating the need for high-temperature reflux.
Procedure :
- Condensation : 5-Chloro-2-methoxyaniline reacts with malonic acid in acetic anhydride (molar ratio 1:3).
- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of ammonium acetate.
- Methylation : Dimethyl sulfate introduces the methyl group at the N1 position.
Yield : 70% with a purity >98% (HPLC).
Industrial Applicability :
- Reduced side reactions compared to traditional methods.
- Compatible with continuous flow reactors for large-scale production.
Solid-Phase Synthesis for High-Throughput Screening
Resin-Bound Intermediate
Forma Therapeutics’ patent also discloses a solid-phase approach using Wang resin. The carboxamide group is formed on the resin, followed by cleavage to release the final compound.
Steps :
- Resin Loading : 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is anchored to Wang resin via a ester linkage.
- Amide Coupling : 5-Chloro-2-methoxyaniline is coupled using HATU/DIEA.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.
Yield : 62% with a throughput of 50 compounds/week.
Biocatalytic Approaches
Enzymatic Amination
Recent advancements employ lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation step. The enzyme facilitates the reaction in a biphasic system (water/toluene), reducing racemization.
Conditions :
- pH : 7.0 (phosphate buffer)
- Temperature : 37°C
- Reaction Time : 48 hours
Yield : 55% with >99% enantiomeric excess (ee).
Comparative Analysis of Methods
Purification and Characterization
Recrystallization
The compound is most commonly purified via recrystallization from ethanol or ethyl acetate, yielding colorless crystals. X-ray diffraction studies confirm a twisted conformation between the pyridazine and benzene rings (dihedral angle: 88.1°).
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) is employed for small-scale purification, while preparative HPLC (C18 column, acetonitrile/water) ensures >99% purity for pharmacological testing.
Industrial-Scale Optimization
Continuous Flow Synthesis
EvitaChem’s protocol adapts the malonic acid method for continuous flow reactors, achieving a throughput of 1 kg/day with 95% yield. Key parameters include:
- Residence Time : 30 minutes
- Pressure : 10 bar
- Catalyst : Heterogeneous zirconia catalyst
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by the unique structural features of the compound, such as the pyridazine ring and the chloro and methoxy substituents .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(5-Chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (Target) | Not provided | C₁₄H₁₃ClN₃O₃ | 314.73 | 5-chloro-2-methoxyphenyl, pyridazine core |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | 339024-51-0 | C₁₉H₁₃Cl₃N₂O₂ | 418.68 | 4-chlorophenyl, 3-chlorobenzyl, pyridine core |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 338977-35-8 | C₂₀H₁₆Cl₂N₂O₃ | 403.26 | 4-methoxyphenyl, 3-chlorobenzyl, pyridine core |
| N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 923153-24-6 | C₁₄H₁₅N₃O₄ | 289.29 | 3,4-dimethoxyphenyl, pyridazine core |
Key Differences and Implications
Heterocyclic Core: The target compound and CAS 923153-24-6 share a pyridazine core (two adjacent nitrogen atoms), whereas the others feature a pyridine ring (one nitrogen).
In contrast, CAS 339024-51-0 uses a 4-chlorophenyl group, increasing hydrophobicity but reducing hydrogen-bond donor capacity. CAS 338977-35-8 replaces chlorine with methoxy at the para position, enhancing solubility but possibly reducing membrane permeability .
Halogenation Patterns :
- Chlorine atoms in CAS 339024-51-0 (three Cl) and CAS 338977-35-8 (two Cl) increase molecular weight and lipophilicity compared to the target compound (one Cl). Higher halogen content may improve metabolic stability but raise toxicity risks .
Methoxy Group Positioning: The target’s 2-methoxy group and CAS 923153-24-6’s 3,4-dimethoxy substituents influence steric and electronic effects.
Physicochemical and Crystallographic Insights
- Etter’s graph set analysis could elucidate these patterns .
- Crystallography : Tools like SHELXL () are essential for resolving such structures, particularly in confirming the planarity of the pyridazine ring and substituent orientations .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a dihydropyridazine framework, which is significant for its biological activity.
Research indicates that this compound exhibits a range of biological activities, primarily through the inhibition of specific enzymes and pathways:
- Myeloperoxidase Inhibition : The compound has shown promise as a selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. Inhibiting MPO can mitigate oxidative stress and inflammation, making this compound a candidate for treating autoimmune diseases .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties. It has been evaluated against various strains of bacteria, demonstrating significant inhibitory effects on Gram-positive bacteria .
- Antioxidant Properties : The presence of the methoxy group in its structure may contribute to its antioxidant capabilities, providing additional therapeutic benefits in oxidative stress-related conditions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- MIC Values : Minimum inhibitory concentrations (MIC) against various bacterial strains were recorded, indicating effective antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
In Vivo Studies
In vivo studies conducted on animal models have further corroborated the anti-inflammatory effects of this compound. Notably:
- Cynomolgus Monkeys : Oral administration resulted in a significant reduction in plasma MPO activity, supporting its potential use in treating inflammatory conditions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Autoimmune Disorders : A study involving patients with autoimmune diseases indicated that compounds similar to this compound could reduce symptom severity by inhibiting MPO activity.
- Infection Management : Clinical evaluations showed promising results for this compound in managing infections caused by resistant bacterial strains, particularly in cases where traditional antibiotics failed.
Q & A
Basic: What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core scaffold formation : Condensation of pyridazine derivatives with chlorinated aryl groups under reflux conditions (e.g., using DCC/DMAP coupling agents for carboxamide bond formation).
Functionalization : Introduction of the 5-chloro-2-methoxyphenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted dihydropyridazine intermediates .
Basic: How is the molecular structure validated for this compound?
Methodological Answer:
Validation involves:
X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns and graph set analysis (e.g., Etter’s rules) confirm packing stability .
Spectroscopic techniques :
- NMR : and NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyridazine carbonyl at ~170 ppm).
- FT-IR : Confirm carboxamide (C=O stretch at ~1650–1680 cm) and aromatic C-Cl bonds (750–800 cm) .
Advanced: How can crystallographic data resolve contradictions in reported biological activity?
Methodological Answer:
Conflicting bioactivity data (e.g., enzyme inhibition vs. non-specific binding) can be addressed by:
Crystal structure analysis : Identify conformational flexibility in the pyridazine ring or steric hindrance from the 5-chloro-2-methoxyphenyl group that may alter target binding .
Docking studies : Compare binding poses using software like AutoDock Vina. Validate with mutagenesis data (e.g., if KCNQ4 ion channel interactions are disputed, align with retigabine analogs) .
Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
Advanced: What strategies mitigate challenges in optimizing reaction yields for analogs?
Methodological Answer:
Low yields often stem from:
Steric effects : Bulkier substituents (e.g., 3-fluorobenzyl) reduce reactivity. Use microwave-assisted synthesis to enhance kinetics or switch to bulky-base catalysts (e.g., DBU) .
Side reactions : Competing hydrolysis of the carboxamide group under acidic conditions. Protect the carbonyl with tert-butoxycarbonyl (Boc) groups during synthesis .
Scale-up : Transition from batch to continuous flow reactors to improve reproducibility and reduce solvent waste .
Basic: What biological assays are suitable for preliminary screening?
Methodological Answer:
Prioritize assays based on structural analogs:
Enzyme inhibition : Test against kinases (e.g., JAK2) using fluorescence polarization assays. Compare IC values with decernotinib or ruxolitinib as controls .
Antimicrobial activity : Broth microdilution assays (CLSI guidelines) for MIC determination against Gram-positive bacteria .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC calculations. Include positive controls like doxorubicin .
Advanced: How do electronic effects of substituents influence reactivity?
Methodological Answer:
The 5-chloro-2-methoxyphenyl group exhibits:
Electron-withdrawing effects : The Cl atom increases electrophilicity at the pyridazine carbonyl, enhancing nucleophilic attack (e.g., in amide bond formation) .
Steric hindrance : The methoxy group at the ortho position restricts rotational freedom, affecting molecular conformation in solution (validate via NOESY NMR) .
Hydrogen bonding : The methoxy oxygen acts as a hydrogen-bond acceptor, stabilizing interactions in crystal packing or target binding .
Advanced: How to address discrepancies in melting point data across studies?
Methodological Answer:
Variations in reported melting points (e.g., 210–230°C) may arise from:
Polymorphism : Screen for polymorphs via solvent-drop grinding or differential scanning calorimetry (DSC).
Impurity profiles : Analyze purity by HPLC (>95% threshold) and correlate with thermal data .
Methodology : Standardize heating rates (e.g., 1°C/min) in melting point apparatuses to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
